![molecular formula C18H17N3O4S2 B2944151 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886917-17-5](/img/structure/B2944151.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as AEB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the family of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
- Synthesis : Researchers have prepared this compound from glutaric acid and various 2-amino thiazoles using an efficient synthetic method at ambient temperature .
- Inhibitor Synthesis : In the context of corrosion inhibition, 2-amino-6-nitrobenzothiazole (ANBT) was initially used as an inhibitor for mild steel in acid medium. However, due to its low inhibition efficiency, researchers synthesized N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) and 2,6-diaminobenzothiazole (DABT) as alternatives .
- Discovery : Researchers investigated cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific partial GK activators. Compound 72 showed a good balance between in vitro potency and safety, aiming to mitigate risks of hypoglycemia and dyslipidemia .
Nonlinear Optical (NLO) Materials
Corrosion Inhibition
Partial Glucokinase (GK) Activation
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKUXKFDKDONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide |
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